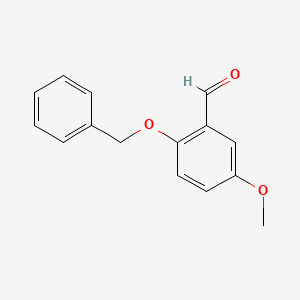

2-Benzyloxy-5-methoxy-benzaldehyde

Description

Contextual Significance within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a class of organic compounds that form the bedrock of numerous synthetic pathways in chemistry. The parent molecule, benzaldehyde, consists of a benzene (B151609) ring attached to a formyl group. The addition of various substituents to the benzene ring dramatically alters the molecule's physical and chemical properties, leading to a vast library of compounds with diverse applications. nih.gov These derivatives are integral to the production of pharmaceuticals, agrochemicals, dyes, and fragrances. guidechem.com

The specific nature and position of the substituents are critical. For instance, hydroxyl- and methoxy-substituted benzaldehydes are of particular interest due to their prevalence in natural products and their utility in medicinal chemistry. guidechem.comresearchgate.netmdpi.com The methoxy (B1213986) group (–OCH₃), for example, is known to influence the electronic properties of the benzene ring and can enhance the biological activities of the molecule. mdpi.com The hydroxyl group (–OH) provides a reactive site for further chemical modifications and can participate in hydrogen bonding, which is often crucial for the interaction of a molecule with biological targets. nih.gov

2-Benzyloxy-5-methoxy-benzaldehyde fits squarely within this context. It is a di-substituted benzaldehyde, featuring:

A methoxy group at the 5-position.

A benzyloxy group (–OCH₂C₆H₅) at the 2-position.

The benzyloxy group is essentially a hydroxyl group that has been protected by a benzyl (B1604629) group. This is a common strategy in organic synthesis to prevent the hydroxyl group from reacting while other chemical transformations are carried out on the molecule. The presence of both the methoxy and the protected hydroxyl group, in addition to the reactive aldehyde function, makes this compound a highly valuable and versatile building block.

Historical Development and Early Research Initiatives

The direct historical timeline for the first synthesis of this compound is not extensively documented in seminal publications. However, its development is intrinsically linked to the well-established chemistry of its precursor, 2-hydroxy-5-methoxybenzaldehyde (B1199172) (also known as 5-methoxysalicylaldehyde). wikipedia.orgnih.govsigmaaldrich.com

The synthesis of 2-hydroxy-5-methoxybenzaldehyde can be achieved through classic organic reactions. One common method is the Reimer-Tiemann reaction , a chemical process discovered in the 1870s, which is used to ortho-formylate phenols. In this case, 4-methoxyphenol (B1676288) is treated with chloroform (B151607) in a basic solution to introduce an aldehyde group at the position adjacent to the hydroxyl group. wikipedia.org

The subsequent conversion of 2-hydroxy-5-methoxybenzaldehyde to this compound is a standard chemical procedure known as Williamson ether synthesis or, more specifically, benzylation. This involves reacting the hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a weak base like potassium carbonate. A US patent filed in the 1970s describes a similar process for the alkylation of 2-hydroxy-5-methoxybenzaldehyde to produce 2-alkoxy-5-methoxybenzaldehydes, highlighting the industrial relevance of this synthetic step. google.com Early research initiatives, therefore, likely focused on the optimization of this two-step synthesis pathway from readily available starting materials.

Strategic Importance as a Molecular Framework in Organic Synthesis

The strategic value of this compound lies in its constitution as a trifunctional molecular framework. Each of its three functional groups—aldehyde, methoxy, and benzyloxy—can be manipulated with a high degree of chemical selectivity, allowing it to serve as a scaffold for building more complex molecules.

The aldehyde group is one of the most versatile functional groups in organic synthesis. It can undergo a wide variety of transformations, including:

Oxidation to form a carboxylic acid.

Reduction to form a primary alcohol.

Reductive amination to form an amine.

Wittig reaction to form an alkene.

Condensation reactions (e.g., aldol (B89426), Knoevenagel) to form new carbon-carbon bonds.

The benzyloxy group serves primarily as a protecting group for the phenolic hydroxyl group. The benzyl ether is stable under a wide range of reaction conditions, allowing for extensive modification of the aldehyde group without affecting the phenol (B47542). The benzyl group can then be selectively removed (deprotected) at a later stage, typically through catalytic hydrogenation, to reveal the free hydroxyl group for further reactions. This protective strategy is fundamental in multi-step organic synthesis.

The methoxy group , being relatively unreactive, provides electronic influence and steric bulk, which can direct the course of reactions at other positions on the aromatic ring. It is a common feature in many biologically active molecules. chemrevlett.com

Due to this strategic combination of functional groups, this compound is a key intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and materials science sectors. For instance, related dimethoxy benzaldehydes are used as intermediates for dyes and photographic developing agents. google.com The structure of this compound makes it an ideal precursor for the synthesis of substituted benzofurans, chromenes, and other heterocyclic systems that are often the core structures of pharmacologically active compounds.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound and its direct precursor.

| Property | This compound | 2-Hydroxy-5-methoxybenzaldehyde |

| CAS Number | 56979-57-8 chemsrc.com | 672-13-9 sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₄O₃ | C₈H₈O₃ sigmaaldrich.com |

| Molecular Weight | 242.27 g/mol | 152.15 g/mol sigmaaldrich.com |

| Appearance | Not specified | Yellow to yellow-green liquid wikipedia.org |

| Boiling Point | Not specified | 250 °C wikipedia.org |

| Melting Point | Not specified | 4 °C sigmaaldrich.com |

| Density | Not specified | 1.219 g/mL sigmaaldrich.com |

Properties

IUPAC Name |

5-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNOASMPBTKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358142 | |

| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56979-57-8 | |

| Record name | 5-Methoxy-2-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56979-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Methoxy Benzaldehyde

Alkylation Approaches to 2-Benzyloxy-5-methoxy-benzaldehyde

The most prevalent and effective method for synthesizing this compound is through the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172). umich.edu This approach leverages the nucleophilic character of the hydroxyl group to form an ether linkage with a benzyl (B1604629) group.

Regioselective Considerations in Substituted Benzaldehyde (B42025) Alkylation

In the alkylation of substituted phenols, such as 2-hydroxy-5-methoxybenzaldehyde, regioselectivity is a crucial consideration. The molecule presents two potential sites for reaction: the hydroxyl group and the aldehyde group. However, under the basic conditions of the Williamson ether synthesis, the hydroxyl group is significantly more acidic and therefore more readily deprotonated to form a potent nucleophile.

The resulting phenoxide ion is a much stronger nucleophile than the neutral aldehyde group. Consequently, the alkylation occurs exclusively at the oxygen atom of the hydroxyl group, leading to the formation of the O-alkylated product, this compound, with high regioselectivity. The conditions favoring thermodynamic control, such as longer reaction times and higher temperatures, can further ensure the formation of the more stable O-alkylated product. youtube.com

Advanced and Modified Synthetic Protocols

While the Williamson ether synthesis is the most common method, other advanced protocols can be employed. For instance, phase-transfer catalysis can be utilized to facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide. Catalysts like polyethylene (B3416737) glycol (PEG 10000) have been shown to be effective in similar systems, potentially improving yield and reaction conditions. cqu.edu.cn

Two-Step, One-Pot Procedures for Functionalized Benzaldehydes

One-pot synthesis procedures are highly valued in organic chemistry for their efficiency, which minimizes the need for intermediate purification steps, thus saving time and resources. For the synthesis of functionalized benzaldehydes, two-step, one-pot procedures have been developed that often involve the in-situ protection of the aldehyde group to prevent side reactions. acs.orgresearchgate.net

A general and rapid methodology involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate. acs.org This intermediate effectively protects the latent aldehyde, making it suitable for subsequent cross-coupling reactions with organometallic reagents. acs.orgresearchgate.net While this specific method has been demonstrated for a variety of alkyl and aryl substituted benzaldehydes, the principle can be adapted for molecules like this compound. The process generally involves the reduction of a Weinreb amide to the stable hemiaminal intermediate, followed by a palladium-catalyzed cross-coupling reaction. acs.org

Another approach to one-pot synthesis involves the sequential reaction of aldehydes with reagents like hydroxylamine (B1172632) and benzoyl chloride, mediated by a base such as potassium tert-butoxide, to form nitriles. ias.ac.in While this converts the aldehyde, related multi-step, single-vessel procedures are central to modern synthetic strategies for creating complex functionalized molecules. nih.govmdpi.com The development of these protocols focuses on creating sustainable methods that often use microwave heating to accelerate reaction times and employ environmentally benign solvents like water and ethanol. mdpi.com

| Step | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| 1 | Reduction of a Weinreb amide | Diisobutylaluminum hydride (DIBAL-H) | acs.org |

| 2 | Formation of a stable tetrahedral intermediate | Aluminum hemiaminal | acs.orgresearchgate.net |

| 3 | Cross-coupling with an organometallic reagent | Palladium catalyst, Organolithium reagent | acs.org |

Strategies for Introducing the Formyl Group (e.g., Formylation of Aromatic Precursors)

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation known as formylation. wikipedia.org The synthesis of this compound typically involves the formylation of a precursor like 4-methoxyphenol (B1676288), followed by benzylation, rather than direct formylation of 1-benzyloxy-4-methoxybenzene, due to better regioselectivity. designer-drug.comchemicalbook.com

Several classic named reactions are employed for aromatic formylation:

Reimer-Tiemann Reaction : This method involves reacting a phenol (B47542) (like 4-methoxyphenol) with chloroform (B151607) in a basic solution. wikipedia.org It is a common method for producing hydroxybenzaldehydes. The synthesis of 2-hydroxy-5-methoxybenzaldehyde, the direct precursor to the title compound, is effectively achieved with a 79% yield from 4-methoxyphenol using this reaction. chemicalbook.comwikipedia.org

Duff Reaction : This reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically on phenols or other activated aromatic rings. wikipedia.orgacs.org

Gattermann-Koch and Gattermann Reactions : These reactions use carbon monoxide and hydrogen chloride (Gattermann-Koch) or hydrogen cyanide (Gattermann) in the presence of a Lewis acid catalyst to formylate aromatic compounds. wikipedia.orgpurechemistry.org The reaction proceeds via an electrophilic attack on the aromatic ring by a formyl cation or a related species. purechemistry.org The position of the formylation (ortho or para) is directed by the existing substituents on the ring. purechemistry.org

Vilsmeier-Haack Reaction : This method employs a phosphoryl chloride and a substituted amide, such as dimethylformamide (DMF), to generate the Vilsmeier reagent, an electrophilic iminium species that then attacks the aromatic ring. wikipedia.org

For synthesizing the precursor 2-hydroxy-5-methoxybenzaldehyde, the Reimer-Tiemann reaction is particularly effective. chemicalbook.comwikipedia.org Another approach involves reacting a magnesium salt of 4-methoxyphenol with formaldehyde (B43269) or paraformaldehyde. google.comsciencemadness.org

| Reaction Name | Formylating Agent(s) | Typical Substrate | Reference |

|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃), Base | Phenols | chemicalbook.comwikipedia.org |

| Duff | Hexamethylenetetramine (HMTA) | Phenols | wikipedia.orgacs.org |

| Gattermann-Koch | Carbon Monoxide (CO), HCl, Lewis Acid | Aromatic hydrocarbons | wikipedia.orgpurechemistry.org |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatic compounds | wikipedia.org |

Preparation of Metal Salts of Precursors for Enhanced Alkylation

The synthesis of this compound is commonly achieved through the O-alkylation of its precursor, 2-hydroxy-5-methoxybenzaldehyde. designer-drug.com To enhance the efficiency of this alkylation step, the hydroxyl group is typically deprotonated to form a metal salt, specifically a phenoxide. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group, facilitating the subsequent reaction with an alkylating agent like benzyl chloride or benzyl bromide.

A reported synthesis of this compound involved the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with benzyl chloride in the presence of sodium hydride (NaH), which resulted in a 50% yield. designer-drug.com In this case, sodium hydride acts as a strong base, deprotonating the phenolic hydroxyl group to form the sodium phenoxide salt in situ.

Similarly, processes have been developed for preparing other 2,5-dialkoxybenzaldehydes that rely on the formation and isolation of metal salts to ensure purity and high yields. google.com For instance, 2-hydroxy-5-methoxybenzaldehyde can be reacted with a metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, to produce the corresponding metal salt. google.com This salt can then be separated and purified before being alkylated. google.com

The use of potassium carbonate (K₂CO₃) as the base in a solvent like acetone (B3395972) is another common and effective method for this type of alkylation. This process is used for preparing 2,5-dimethoxybenzaldehyde (B135726) from 2-hydroxy-5-methoxybenzaldehyde by methylation with dimethyl sulfate, and the same conditions are applicable for benzylation. google.com The base deprotonates the phenol, and the resulting potassium salt reacts with the alkylating agent. google.com

| Precursor | Base/Metal Salt Former | Alkylating Agent | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-methoxybenzaldehyde | Sodium Hydride (NaH) | Benzyl Chloride | This compound | designer-drug.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate | 2,5-Dimethoxybenzaldehyde | google.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Metal Hydroxide (e.g., NaOH) | Dimethyl Sulfate | 2,5-Dimethoxybenzaldehyde | google.com |

Reactivity of the Benzyloxy and Methoxy (B1213986) Ether Linkages

The ether linkages in this compound also contribute to its chemical reactivity, particularly the benzyloxy group.

Chemical Reactivity and Mechanistic Studies of 2 Benzyloxy 5 Methoxy Benzaldehyde

1 Benzylic Oxidations and Reductions

The benzylic position of the benzyloxy group is susceptible to oxidation. While specific examples for 2-Benzyloxy-5-methoxy-benzaldehyde are not detailed, benzyl (B1604629) ethers are generally used as protecting groups due to their stability under many conditions but can be cleaved oxidatively or reductively. nih.gov The selective oxidation of benzyl alcohols to benzaldehydes can be achieved using various methods, including the use of molecular oxygen or hydrogen peroxide as oxidants. acs.org

Selective De-protection Strategies for Benzyloxy Groups

The benzyl ether in this compound serves as a crucial protecting group for the hydroxyl functionality. Its selective removal is a key step in many synthetic pathways. Common methods for debenzylation can be broadly categorized into reductive, oxidative, and acid-catalyzed cleavage. acs.org

Reductive cleavage, often achieved through catalytic hydrogenation, is a widely used technique. organic-chemistry.org This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.org An alternative to gaseous hydrogen is catalytic transfer hydrogenolysis, which utilizes hydrogen donor molecules like 1,4-cyclohexadiene, ammonium (B1175870) formate, or isopropanol (B130326) in the presence of a catalyst. organic-chemistry.orgnih.gov This approach can offer enhanced selectivity, particularly when other reducible functional groups are present in the molecule. organic-chemistry.org

Oxidative debenzylation presents another viable strategy. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, especially for p-methoxybenzyl ethers. organic-chemistry.orgclockss.org The reaction proceeds through the formation of a benzyl radical intermediate. acs.org Other oxidative systems, including those involving alkali metal bromides with an oxidant like Oxone, have also been shown to efficiently debenzylate O-benzyl ethers to yield the corresponding carbonyl compounds. acs.org

Acid-catalyzed cleavage is also possible, though it is generally less common due to the potential for side reactions with acid-sensitive substrates. organic-chemistry.org Strong acids like HBr and HI can cleave ethers, but their use is limited. chemistrysteps.comopenstax.org

| Deprotection Method | Reagents | Mechanism | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | Reductive Cleavage | Can reduce other functional groups (e.g., alkenes, alkynes). |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Reductive Cleavage | Milder conditions, can be more selective. organic-chemistry.orgnih.gov |

| Oxidative Deprotection | DDQ, Oxone/KBr | Oxidative Cleavage | Good for electron-rich systems; DDQ is effective for p-methoxybenzyl ethers. acs.orgorganic-chemistry.orgclockss.org |

| Acid-Catalyzed Cleavage | HBr, HI | Nucleophilic Substitution | Can cause side reactions with acid-sensitive groups. chemistrysteps.comopenstax.org |

Nucleophilic Substitution Reactions involving Ether Cleavage

The ether linkage in this compound can be cleaved through nucleophilic substitution reactions, typically under acidic conditions. chemistrysteps.comopenstax.org Ethers are generally unreactive towards nucleophiles unless the alkoxy group is first protonated by a strong acid, converting it into a good leaving group (an alcohol). chemistrysteps.comopenstax.org

The reaction with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. openstax.orglibretexts.org The mechanism of this cleavage can be either S(_N)1 or S(_N)2, depending on the structure of the groups attached to the ether oxygen. openstax.org

In the case of this compound, the benzylic carbon is susceptible to cleavage. Given that benzylic groups can stabilize a positive charge, the cleavage at the benzyl-oxygen bond could proceed through an S(_N)1-like mechanism. openstax.org This would involve the formation of a stable benzyl carbocation intermediate. Alternatively, an S(_N)2 mechanism at the less hindered benzylic carbon is also possible. openstax.org Cleavage of the methoxy (B1213986) group, an aryl methyl ether, would likely proceed via an S(_N)2 attack of the nucleophile on the methyl group, yielding a phenol (B47542). masterorganicchemistry.com

The general mechanism for acid-catalyzed ether cleavage is as follows:

Protonation of the ether oxygen by a strong acid. masterorganicchemistry.com

Nucleophilic attack by a halide ion on one of the adjacent carbon atoms. masterorganicchemistry.com

Displacement of the alcohol leaving group to form an alkyl halide. masterorganicchemistry.com

If an excess of the hydrohalic acid is used, the initially formed alcohol can be further converted to an alkyl halide. libretexts.org

Aromatic Ring Functionalization and Cross-Coupling Methodologies

Direct Substitution Reactions on the Aromatic Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating benzyloxy and methoxy groups. msu.edulibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org

However, the directing effects of the existing substituents must be considered. The benzyloxy group at C2 and the methoxy group at C5 will influence the position of further substitution. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position relative to itself. libretexts.org Therefore, the regioselectivity of EAS reactions on this molecule is a result of the combined directing effects of all three substituents.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. msu.edu

The interplay of the activating and deactivating groups on the aromatic ring of this compound will determine the specific outcome of these reactions.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of Halogenated Analogues)

Halogenated derivatives of this compound are valuable substrates for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov

To utilize this compound in a Suzuki-Miyaura coupling, it must first be halogenated. This can be achieved through electrophilic aromatic substitution as described in the previous section. The resulting aryl halide can then be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or vinyl groups. nih.govnih.gov

A general scheme for the Suzuki-Miyaura coupling of a halogenated analogue of this compound is shown below:

Reaction Scheme for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors, including the nature of the halogen (I > Br > Cl), the choice of palladium catalyst and ligand, the base used, and the reaction conditions. nih.gov In some cases, undesired side reactions such as dehalogenation can occur. nih.gov The development of efficient coupling protocols for halogenated aminopyrazoles, for instance, has shown that bromo and chloro derivatives can be superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.gov

Applications As a Synthetic Building Block in Complex Organic Synthesis

Construction of Multifunctional Organic Architectures

The strategic placement of the benzyloxy, methoxy (B1213986), and aldehyde groups makes 2-benzyloxy-5-methoxy-benzaldehyde a valuable precursor for creating complex and diverse molecular structures. The benzyl (B1604629) group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific reductive conditions, unveiling a reactive site for further functionalization after the aldehyde has been transformed. organic-chemistry.orgchem-station.com

Synthesis of Diverse Substituted Benzaldehydes

In organic synthesis, the generation of substituted benzaldehydes is a fundamental step for building more complex molecules. acs.orgliberty.edurug.nl While direct studies detailing the transformation of this compound into other substituted benzaldehydes are scarce, its structure lends itself to such applications. The aldehyde group can undergo a variety of reactions, and the stable benzyl ether allows these transformations to occur without interference from a free hydroxyl group.

One common strategy involves the use of a stable aluminum hemiaminal as a temporary protecting group for the aldehyde, enabling subsequent cross-coupling reactions with organometallic reagents to introduce new alkyl or aryl substituents. acs.orgnih.gov Following the desired modifications, the benzyloxy group can be selectively removed to yield a substituted 2-hydroxy-5-methoxybenzaldehyde (B1199172) derivative, demonstrating the utility of the initial protection strategy. google.com Methoxy-substituted aldehydes have been successfully synthesized using these modern one-pot procedures. acs.org

Precursor for Complex Organic Molecules

The synthesis of complex organic molecules often requires multi-step procedures where specific functional groups must be masked to allow for reactions at other sites. researchgate.net this compound is an ideal precursor in such synthetic campaigns. Its precursor, 2-hydroxy-5-methoxybenzaldehyde, is a known starting material for valuable intermediates like 2,5-dimethoxybenzaldehyde (B135726). acs.orgresearchgate.netnih.gov

The synthesis of 2,5-dimethoxybenzaldehyde typically involves the methylation of 2-hydroxy-5-methoxybenzaldehyde. acs.orgnih.gov By first protecting the hydroxyl group as a benzyl ether to form this compound, a chemist can perform reactions on the aldehyde or other parts of the molecule. Subsequently, the benzyl group can be removed, and the resulting hydroxyl group can then be methylated. This strategic use of a protecting group is crucial in the synthesis of complex pharmaceuticals and other fine chemicals. researchgate.net

Incorporation into Natural Product Synthesis, e.g., Benzofuran (B130515) Rings

Benzofuran rings are a common structural motif in a vast number of natural products and medicinally important compounds. liberty.edu The synthesis of the benzofuran core often involves the reaction of an ortho-hydroxyaryl aldehyde or ketone with a suitable coupling partner.

This compound can serve as a masked precursor for this transformation. The synthesis would involve a reaction utilizing the aldehyde functionality, followed by the deprotection of the benzyl ether to reveal the ortho-hydroxyl group. This newly exposed group can then participate in a cyclization reaction to form the furan (B31954) ring fused to the benzene (B151609) core. Various catalytic systems, including copper and palladium-based catalysts, are employed to facilitate such cyclizations. liberty.edu A related compound, 2-methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate, highlights the presence of the benzyloxy group within a benzofuran derivative structure, suggesting its compatibility and utility in such synthetic schemes. nih.gov

Development of Specialty Chemicals and Materials

The unique electronic and structural properties of this compound make it a candidate for the development of specialized chemical products, including polymers and functional materials like corrosion inhibitors.

Building Block for Polymeric Materials

Substituted benzaldehydes are valuable monomers and functional components in polymer chemistry. They can be incorporated into polymer chains to impart specific properties or to serve as reactive sites for further modification. The copolymerization of phthalaldehyde with various substituted benzaldehydes has been shown to create functional, metastable polymers that can depolymerize under specific triggers. acs.orgresearchgate.net

While direct polymerization of this compound is not explicitly detailed, a related polymer-bound resin, 4-benzyloxy-2,6-dimethoxybenzaldehyde, demonstrates the principle of immobilizing such molecules on a polymer support. researchgate.net This suggests that this compound could be used to synthesize functional polymers. For instance, it could be incorporated into a polymer backbone, and the subsequent removal of the benzyl group could expose hydroxyl functionalities along the chain, creating a functional polymer with altered solubility or reactivity.

Synthesis of Corrosion-Inhibiting Schiff Bases

Schiff bases, compounds containing a carbon-nitrogen double bond (imine), are widely recognized for their effectiveness as corrosion inhibitors for various metals and alloys in acidic environments. aspur.rsrsc.org They function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. aspur.rs The effectiveness of a Schiff base inhibitor is highly dependent on its chemical structure, including the presence of aromatic rings and heteroatoms like oxygen and nitrogen, which facilitate strong adsorption. researchgate.netktu.lt

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde. This compound is a suitable aldehyde for this reaction. By reacting it with an appropriate amine, a Schiff base with a benzyloxy and methoxy-substituted phenyl ring can be formed. The resulting molecule would possess the key structural features known to be beneficial for corrosion inhibition: the imine nitrogen, oxygen atoms of the ether and methoxy groups, and the π-electrons of the aromatic rings. These features would promote strong coordination to the metal surface, thereby providing protection against corrosion. aspur.rsrsc.org Studies on related Schiff bases derived from other hydroxy- and methoxy-benzaldehydes have shown significant inhibition efficiencies. acs.orgaspur.rs

Role in the Preparation of Compounds for Medicinal Chemistry Research

The strategic placement of the functional groups on the aromatic ring of this compound provides a versatile platform for the construction of more complex molecular architectures. This versatility is highly prized in medicinal chemistry, where the systematic modification of a core structure is essential for the discovery and optimization of new therapeutic agents.

Precursor for Bioactive Derivatives and Pharmacophores

The aldehyde functional group is a key reactive handle that allows this compound to be transformed into a multitude of derivatives. A pharmacophore, the essential set of steric and electronic features required for a drug to interact with its biological target, can often be constructed from such a versatile aldehyde.

For instance, substituted benzaldehydes are precursors to coumarin (B35378) derivatives, a class of compounds known for a wide range of biological activities. The reaction of 2-hydroxy-5-methoxybenzaldehyde, a closely related compound, with malononitrile (B47326) yields a 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, demonstrating a pathway to coumarin-like structures. wikipedia.org Furthermore, the parent compound, 2-hydroxy-5-methoxybenzaldehyde, can be O-alkylated to produce a series of 2-alkoxy-5-methoxybenzaldehydes, including the title compound, thereby creating a library of precursors for diverse bioactive molecules. The presence of methoxy groups, in particular, has been noted to enhance the biological activities of some molecules. researchgate.net

The aldehyde can also participate in reactions to form azo compounds. For example, the related o-vanillin can be coupled with a diazonium salt to produce an azoaldehyde, which can then be converted to various Schiff bases with potential biological activities. researchgate.net These transformations highlight the role of substituted benzaldehydes as foundational components in the synthesis of new chemical entities for pharmaceutical research.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

One of the most significant applications of this compound is in the synthesis of chalcones. Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. d-nb.info They are synthesized through a base-catalyzed crossed aldol (B89426) condensation known as the Claisen-Schmidt reaction. nih.gov In this reaction, an aromatic aldehyde, such as this compound, is condensed with a ketone (e.g., acetophenone) in the presence of an aqueous alkali like sodium hydroxide (B78521) (NaOH). nih.govnumberanalytics.com

The resulting chalcone's structure is directly determined by the starting aldehyde and ketone, allowing for the systematic introduction of different substituents onto the two aromatic rings. The benzyloxy and methoxy groups from the title compound become integral features of the final chalcone, influencing its electronic properties, conformation, and ultimately, its biological activity. Chalcone derivatives have been extensively studied and reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antiviral properties. d-nb.infospectrabase.com The Claisen-Schmidt condensation remains a preferred and efficient method for generating these valuable scaffolds. nih.gov

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant A (Aldehyde) | Reactant B (Ketone) | Catalyst | Product Type |

|---|---|---|---|

| This compound | Acetophenone | NaOH (aq) | Substituted Chalcone |

| Substituted Benzaldehyde (B42025) | Cycloalkanone | Solid NaOH | α,α'-bis-(benzylidene)cycloalkanone |

| Benzaldehyde | Acetone (B3395972) | NaOH (aq) | Benzalacetone / Dibenzalacetone |

Preparation of Analogs for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, involving the synthesis and testing of a series of related compounds (analogs) to determine how specific structural modifications affect their biological activity. acs.org This process helps in identifying the key pharmacophoric elements and optimizing a lead compound to enhance its potency and selectivity while minimizing side effects.

This compound is an ideal starting material for SAR studies. It can be used as a constant building block where modifications are made to other parts of the molecule. For example, in the synthesis of thiazolidine-2,4-dione derivatives, various aldehydes are used to create a library of compounds, and the resulting data reveals which substitutions on the phenyl ring are important for activity. nih.gov Conversely, the functional groups on the aldehyde itself can be modified. The benzyloxy group can be replaced with other alkoxy groups, or the methoxy group can be shifted to a different position on the ring. By comparing the biological activities of the resulting analogs, researchers can deduce the importance of the size, position, and electronic nature of these substituents for the desired therapeutic effect.

Intermediate in the Synthesis of Radiopharmaceutical Precursors (e.g., ¹¹C Radiolabeled Aldehydes)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiotracers labeled with short-lived positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C). nih.gov The development of methods to incorporate ¹¹C into bioactive molecules is a critical area of radiopharmaceutical chemistry. nih.gov While ¹¹C-methylation using [¹¹C]methyl iodide is the most common method, other techniques involving precursors like [¹¹C]CO₂ and [¹¹C]CO are essential for labeling a wider variety of chemical structures. nih.govnih.gov

Aldehydes can serve as precursors for ¹¹C-labeled compounds. Although direct ¹¹C-labeling of the aldehyde group itself is complex, the phenolic hydroxyl group that is a precursor to the benzyloxy ether of the title compound (i.e., 2-hydroxy-5-methoxybenzaldehyde) is a prime target for ¹¹C-methylation. The synthesis would involve de-benzylation to reveal the free phenol (B47542), followed by a rapid methylation reaction using [¹¹C]methyl iodide or [¹¹C]methyl triflate to install the ¹¹C-label on the oxygen atom. The resulting ¹¹C-labeled aldehyde could then be used in subsequent reactions to build the final radiotracer. This strategy allows the ¹¹C isotope to be incorporated into a molecule without altering its fundamental biological properties, enabling in vivo imaging of its distribution and target engagement. numberanalytics.com

Synthesis of Compounds for Enzyme Interaction Studies (e.g., Oximes and Hydrazones)

To understand how a drug or potential drug molecule interacts with its target enzyme, chemists synthesize derivatives that can form stable linkages with the enzyme or act as probes. Oximes and hydrazones are two such derivatives that can be readily prepared from aldehydes.

This compound reacts with hydroxylamine (B1172632) (H₂NOH) or its salts to form an oxime, and with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., substituted hydrazides) to form a hydrazone. These reactions involve the condensation of the aldehyde's carbonyl group with the nucleophilic nitrogen of the hydroxylamine or hydrazine, eliminating a molecule of water. The resulting oxime and hydrazone functionalities are often used in bioconjugation chemistry and can be designed to interact with specific amino acid residues in an enzyme's active site. For example, hydrazone-containing compounds have been synthesized and evaluated for their enzyme inhibition activities against targets like cholinesterases. The synthesis of these derivatives from this compound allows researchers to probe enzyme structure and function with a specifically substituted molecular tool.

Use in the Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their presence in numerous pharmacologically active agents. They are known to exhibit a wide range of biological effects, including anticancer and anti-inflammatory activities. wikipedia.org

A common and effective method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of an aldehyde with a 2-aminophenol (B121084). wikipedia.org In this process, this compound can be reacted with a suitable 2-aminophenol derivative. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzoxazole ring system. Various reagents and conditions, including the use of catalysts or microwave irradiation, have been developed to facilitate this transformation. wikipedia.org This synthetic route provides a direct way to incorporate the 2-benzyloxy-5-methoxyphenyl moiety at the 2-position of the benzoxazole core, leading to new chemical entities for screening as potential drug candidates.

Table 2: Synthesis of 2-Substituted Benzoxazoles

| Reactant A (Aldehyde) | Reactant B | Reaction Type | Product |

|---|---|---|---|

| This compound | 2-Aminophenol | Condensation / Oxidative Cyclization | 2-(2-Benzyloxy-5-methoxyphenyl)benzoxazole |

| Substituted Aldehydes | 2-Aminophenol Derivatives | Condensation / Cyclization | 2-Arylbenzoxazoles |

| Benzyl alcohol compounds | o-Aminophenol | Catalytic Reaction | 2-Substituted Benzoxazole |

Computational and Spectroscopic Investigations of 2 Benzyloxy 5 Methoxy Benzaldehyde and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules like 2-Benzyloxy-5-methoxy-benzaldehyde. epstem.net These computational methods allow for the prediction of molecular geometries, energy levels, and reactivity patterns, offering insights that complement experimental data.

The first step in computational analysis involves geometry optimization, a process where the molecule's most stable, low-energy structure is determined. epstem.net For this compound, this process would be carried out using a DFT method, such as B3LYP, with a suitable basis set like 6-311G(d,p). epstem.net The optimization would refine bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Table 1: Representative Theoretical Bond Parameters for a Substituted Benzaldehyde (B42025) Analogue This table presents typical bond lengths and angles for a related benzaldehyde derivative, calculated using DFT methods. Similar values would be expected for this compound following geometry optimization.

| Parameter | Bond | Theoretical Value (B3LYP) |

| Bond Length | C=O | 1.23 Å |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-O (Ether) | 1.36 Å | |

| C-H (Aromatic) | 1.08 Å | |

| Bond Angle | C-C-C (Ring) | ~120° |

| C-C-H | ~120° | |

| O=C-H | ~124° |

Potential Energy Surface (PES) scans are computational experiments used to explore the energy changes associated with specific geometric modifications, such as the rotation around a bond. q-chem.comlibretexts.org This method provides a detailed look at a molecule's conformational landscape, identifying stable conformers (energy minima) and transition states (saddle points) between them. skku.eduvisualizeorgchem.com

For this compound, a relaxed PES scan would be particularly insightful. By systematically rotating the dihedral angles of the C-O bonds of the benzyloxy and methoxy (B1213986) groups, one can map the energetic landscape. chemshell.org This would involve a series of constrained geometry optimizations, where the dihedral angle of interest is fixed at incremental values (e.g., every 10 degrees from 0 to 360), while all other geometric parameters are allowed to relax. skku.edu The resulting plot of energy versus dihedral angle would reveal the rotational barriers for the substituent groups, indicating the energy required to move from one stable conformation to another. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. malayajournal.org

A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, whereas a molecule with a small gap is more reactive and easily polarizable. mdpi.com For aromatic aldehydes, the HOMO is typically localized over the electron-rich aromatic system and ether oxygen atoms, while the LUMO is often centered on the electron-withdrawing carbonyl group and the benzene (B151609) ring. malayajournal.org This distribution indicates that the lowest energy electronic transition involves a charge transfer from the substituted ring to the aldehyde moiety. In a study of a similar molecule, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO and LUMO energies were calculated to be -6.27 eV and -2.51 eV, respectively, resulting in an energy gap of 3.76 eV. malayajournal.org These values are indicative of a stable but reactive molecule.

Table 2: Representative FMO Data and Global Reactivity Descriptors This table shows typical values for FMO energies and related quantum chemical parameters for an analogous aromatic aldehyde, calculated using DFT (B3LYP) methods. These descriptors help quantify the molecule's reactivity.

| Parameter | Definition | Representative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.27 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.51 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.76 |

| Ionization Potential (I) | -E(HOMO) | 6.27 |

| Electron Affinity (A) | -E(LUMO) | 2.51 |

| Hardness (η) | (I - A) / 2 | 1.88 |

| Electronegativity (χ) | (I + A) / 2 | 4.39 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). nih.govsciforum.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red) localized on the carbonyl oxygen atom of the aldehyde group, making it a primary site for electrophilic attack and hydrogen bond acceptance. The oxygen atoms of the ether linkages would also exhibit negative potential. Conversely, the aldehyde proton and the hydrogen atoms on the aromatic rings would be characterized by positive potential (blue), identifying them as sites susceptible to nucleophilic attack. sciforum.net The MEP analysis thus provides a clear, visual guide to the molecule's reactive sites and intermolecular interaction patterns. malayajournal.org

Intramolecular interactions, such as weak hydrogen bonds, play a crucial role in determining the preferred conformation and stability of a molecule. nih.gov In molecules containing both hydrogen-bond donors and acceptors, these interactions can lead to the formation of stable ring-like structures. mdpi.com

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. While basic methods provide initial confirmation, more sophisticated analyses are required for unambiguous characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. Key signals would include a strong C=O stretching vibration for the aldehyde group (typically around 1680-1700 cm⁻¹), C-O-C stretching vibrations for the ether linkages (around 1250 cm⁻¹ and 1040 cm⁻¹), C=C stretching vibrations for the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-H stretching vibrations for both aromatic and aliphatic (benzyl) protons. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for mapping the carbon-hydrogen framework.

¹H NMR: This technique would provide information on the number of different types of protons and their neighboring environments. Distinct signals would be expected for the aldehyde proton (a singlet downfield, ~9.8-10.0 ppm), the aromatic protons on both rings, the singlet for the methoxy protons (-OCH₃), and the singlet for the benzylic protons (-OCH₂-Ph).

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom, including the aldehyde carbonyl carbon (downfield, ~190 ppm), the aromatic carbons, the methoxy carbon, and the benzylic carbon. mdpi.com

2D NMR Techniques: To confirm assignments and establish connectivity, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, primarily within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. For instance, it would show correlations from the benzylic protons to carbons in both the benzaldehyde and benzyl (B1604629) rings, and from the methoxy protons to the carbon at the C5 position, definitively confirming the placement of the substituent groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental formula (C₁₅H₁₄O₃). The fragmentation pattern observed in the mass spectrum would provide further structural clues, likely showing fragments corresponding to the loss of the benzyl group or the methoxy group. Data for the precursor, 2-hydroxy-5-methoxybenzaldehyde (B1199172), is available in the NIST database. nist.gov

Theoretical vs. Experimental Infrared (IR) Spectroscopy

A direct comparison between theoretical and experimental Infrared (IR) spectroscopy data for this compound cannot be compiled from the available literature. For analogous compounds, researchers often employ methods like Density Functional Theory (DFT) to calculate vibrational frequencies. These theoretical spectra are then compared against experimental Fourier-Transform Infrared (FT-IR) spectra to assign vibrational modes and understand the influence of substituents on the molecule's vibrational properties. However, no such specific analysis for this compound has been published.

Theoretical vs. Experimental Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Similarly, there is a notable absence of published data comparing theoretical and experimental Nuclear Magnetic Resonance (NMR) spectra for this compound. For related molecules, computational methods are used to predict ¹H and ¹³C chemical shifts. These calculated values are then correlated with experimental data obtained from NMR spectroscopy to confirm the molecular structure and assign specific resonances to the various protons and carbon atoms within the molecule. Two-dimensional (2D) NMR studies, which provide further insight into the connectivity of atoms, are also commonly correlated with theoretical models. Unfortunately, no such detailed analysis is available for this compound. A study on the isomer 4-Benzyloxy-3-methoxybenzaldehyde did compute chemical shifts for its atoms using the Gauge-Including Atomic Orbital (GIAO) method and compared them with experimental values. ijmert.org

X-ray Diffraction Studies for Solid-State Conformation

Information regarding the solid-state conformation of this compound determined through X-ray diffraction is not available in the public domain. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the molecule's behavior in the solid state. While crystal structure data exists for some benzaldehyde derivatives, none could be found for the specific compound .

Mechanistic Pathways in Complex Reaction Systems Involving 2 Benzyloxy 5 Methoxy Benzaldehyde

Elucidation of Reaction Mechanisms for Aldehyde and Ether Transformations

The transformations of 2-Benzyloxy-5-methoxy-benzaldehyde are centered on the reactivity of its aldehyde and benzyl (B1604629) ether functionalities. The mechanisms of these reactions are influenced by the electronic effects of the methoxy (B1213986) and benzyloxy substituents on the aromatic ring.

Aldehyde Group Transformations:

The aldehyde group is a primary site for nucleophilic addition and condensation reactions. A classic example is the Knoevenagel condensation. In this reaction, an active hydrogen compound, such as malononitrile (B47326), reacts with the aldehyde in the presence of a base. The mechanism for the related 2-hydroxy-5-methoxybenzaldehyde (B1199172) involves the deprotonation of the active hydrogen compound to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org Aromatic aldehydes like this compound can also be oxidized to the corresponding carboxylic acids using oxidizing agents like pyridinium (B92312) bromochromate (PBC) in solvents such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction is first-order with respect to both the aldehyde and the oxidant. researchgate.net

Ether Group Transformations:

The benzyloxy group is a common protecting group for hydroxyls in organic synthesis, and its cleavage is a key transformation. A prevalent method for debenzylation is catalytic hydrogenolysis. youtube.com This reaction involves the use of hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. youtube.com The mechanism proceeds by the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen to cleave the bond, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct. youtube.com This method is highly effective for selectively cleaving benzyl ethers without affecting other ether types, such as the methoxy group present in the molecule. youtube.com

Alternatively, benzyl ethers can be cleaved oxidatively. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often activated by visible light. nih.gov The mechanism involves a single electron transfer (SET) from the electron-rich benzyl ether to the excited state of DDQ, followed by hydrogen atom transfer and subsequent hydrolysis to release the free hydroxyl group. nih.gov The presence of the p-methoxy group on the main ring of this compound can influence the electronic properties and reactivity of the benzyl ether.

Detailed Analysis of Catalyzed Reactions (e.g., Catalytic Hydrogenation)

Catalysis is fundamental to controlling the transformations of this compound, particularly in hydrogenation reactions. These reactions can selectively target either the aldehyde group or the benzyl ether, depending on the chosen catalyst and reaction conditions.

Catalytic Hydrogenation of the Aldehyde:

The aldehyde group can be selectively reduced to a primary alcohol (2-benzyloxy-5-methoxybenzyl alcohol) via catalytic hydrogenation. ncert.nic.in This is typically achieved using catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) with H₂ gas. masterorganicchemistry.com The mechanism involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface. The carbonyl group's π-bond interacts with the metal surface, and dissociated hydrogen atoms are sequentially added across the C=O bond. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) also achieve this transformation, catalytic hydrogenation offers milder conditions and different chemoselectivity. ncert.nic.in In some cases, particularly with benzylic carbonyls, over-reduction to the hydrocarbon can occur, although this generally requires harsher conditions. masterorganicchemistry.com

Catalytic Hydrogenolysis of the Benzyl Ether:

As mentioned, the primary catalyzed reaction for the ether linkage is hydrogenolysis. organic-chemistry.org The process, often termed hydrogenolysis because a C-O bond is cleaved by hydrogen, is highly efficient with a Pd/C catalyst. youtube.com The reaction is initiated by the coordination of the benzyl ether to the palladium surface. The C-O bond is weakened and ultimately broken, with hydrogen atoms from the catalyst surface saturating the resulting fragments to produce 2-hydroxy-5-methoxybenzaldehyde and toluene. youtube.com The selectivity of this process is a key advantage, allowing for deprotection of the benzyl group without reducing the aromatic ring or affecting other functional groups like the methoxy ether. youtube.com

The table below summarizes typical catalyst systems used for transformations of functional groups present in or related to this compound.

| Transformation | Functional Group | Catalyst System | Product |

| Hydrogenation | Aldehyde | H₂ / Pd-C | Primary Alcohol |

| Hydrogenolysis | Benzyl Ether | H₂ / Pd-C | Phenol + Toluene |

| Transfer Hydrogenation | Aryl Ketone | Isopropyl Alcohol / MgO | Secondary Alcohol |

| Hydrogenation | Methyl Benzoate | H₂ / MnOₓ/γ-Al₂O₃ | Benzaldehyde (B42025) |

Investigation of Reactions in Specific Media (e.g., Micellar Media)

Performing reactions in aqueous or partially aqueous media, particularly using surfactants to create micelles, is a key area of green chemistry. These systems can enhance reaction rates, improve selectivity, and simplify product isolation. For a molecule like this compound, which has limited water solubility, micellar catalysis offers a promising approach for its transformations.

Micelles are aggregates of surfactant molecules that form in water above a certain concentration (the critical micelle concentration). They possess a hydrophobic core and a hydrophilic surface. This structure allows them to encapsulate nonpolar organic substrates, like this compound, in the core, bringing them into close proximity with water-soluble reagents or catalysts present in the aqueous phase.

For instance, the reduction of aromatic ketones and aldehydes has been successfully demonstrated in aqueous media using a dual cobalt-copper catalytic system driven by visible light. rsc.org This system operates efficiently in mixtures containing up to 80% water, using water itself as the hydride source. rsc.org The mechanism involves a cobalt hydride intermediate which performs a nucleophilic attack on the carbonyl carbon. The ability of such a system to selectively reduce ketones in the presence of water highlights the potential for performing similar reductions on the aldehyde group of this compound under environmentally benign conditions. rsc.org Furthermore, pulse radiolysis studies on substituted benzaldehydes in aqueous solutions have provided detailed insights into the formation and decay of radical anions, which are key intermediates in many redox reactions. researchgate.net

Redox Chemistry Pathways (e.g., Reduction of Nitro Groups and Aryl Ketones)

The redox chemistry involving precursors or derivatives of this compound is extensive, particularly concerning the reduction of nitro groups and aryl ketones.

Reduction of Nitro Groups:

The reduction of an aryl nitro group to an amine is a fundamental transformation in organic synthesis and is often a key step in preparing precursors for molecules like the target compound. For example, a nitro-substituted analogue could be a synthetic precursor. There are several methods for this reduction:

Catalytic Hydrogenation: This is one of the most common methods, using catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas. rsc.org It is generally clean and high-yielding. A significant challenge is achieving selectivity, as other functional groups like alkenes or alkynes can also be reduced. rsc.org

Metal-Acid Systems: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a classic method. wikipedia.org Mechanistically, this involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring at the oxygen atoms, eventually leading to the formation of the amine after loss of water.

Mechanochemical Reduction: A modern, green approach involves the reduction of nitroarenes using iron powder and water under mechanochemical (ball-milling) conditions. rsc.org This method generates hydrogen gas in situ and avoids the use of hazardous solvents. rsc.org

Reduction of Aryl Ketones:

The reduction of aryl ketones is a closely related transformation to the reduction of the aldehyde group on this compound.

Reduction to Alcohols: Aryl ketones are readily reduced to secondary alcohols. Catalytic transfer hydrogenation, using a hydrogen donor like isopropyl alcohol over a magnesium oxide (MgO) catalyst, is an effective method. rsc.org Light-driven dual catalytic systems using earth-abundant metals like cobalt and copper can also achieve this reduction in aqueous media. rsc.org

Reduction to Hydrocarbons: Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be achieved through several methods, including the Wolff-Kishner (hydrazine and a strong base) and Clemmensen (zinc amalgam and concentrated HCl) reductions. ncert.nic.inmasterorganicchemistry.com Catalytic hydrogenation can also achieve this, particularly for benzylic ketones where the resulting alcohol is further reduced under forcing conditions. masterorganicchemistry.com

The mechanism for many modern ketone reductions involves radical intermediates. For example, a photoredox-catalyzed coupling of aryl ketones involves the single-electron reduction of the ketone to form a ketyl radical anion, which can then participate in further reactions. nih.gov

The table below shows data for the reduction of a nitro-substituted benzaldehyde, which serves as a model for the redox chemistry discussed.

| Entry | Active Methylene Compound | Product | Yield (%) |

| 1 | Ethyl Acetoacetate | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | 91 |

| 2 | Acetylacetone | 3-Acetyl-6-methoxy-2-methylquinoline | 89 |

| 3 | Cyclohexane-1,3-dione | 8-Methoxy-1,2,3,4-tetrahydroacridine-9-carbaldehyde | 85 |

| 4 | Ethyl Benzoylacetate | Ethyl 6-methoxy-2-phenylquinoline-3-carboxylate | 94 |

Table adapted from a domino nitro reduction-Friedländer reaction using 5-methoxy-2-nitrobenzaldehyde.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-Benzyloxy-5-methoxy-benzaldehyde traditionally involves multiple steps, including the protection of a hydroxyl group as a benzyl (B1604629) ether. Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry.

A key precursor to this compound is 2-hydroxy-5-methoxybenzaldehyde (B1199172). wikipedia.orgnih.gov The synthesis of this precursor is often achieved through the Reimer-Tiemann reaction of 4-methoxyphenol (B1676288). wikipedia.org While effective, this reaction can generate chlorinated by-products. Future efforts will likely concentrate on cleaner formylation methods.

The subsequent benzylation of 2-hydroxy-5-methoxybenzaldehyde is a critical step that is being targeted for green innovation. Traditional methods often rely on the use of benzyl halides and stoichiometric amounts of base, which can produce significant salt waste. rsc.org Emerging green alternatives include:

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between the phenoxide and benzyl chloride in a biphasic system, often with reduced solvent usage and milder reaction conditions. PTC can improve the efficiency of O-alkylation, minimizing side reactions. phasetransfercatalysis.com

Eco-Friendly Benzylation Reagents and Solvents: The use of benzyl alcohol as a benzylating agent, which produces water as the only byproduct, is a promising green alternative to benzyl halides. acs.org Additionally, the use of greener, recyclable solvents like propylene (B89431) carbonate is being explored. acs.org

Catalytic Benzylation: Palladium-catalyzed benzylation of phenols under neutral conditions offers a high-yield alternative that avoids the need for strong bases. rsc.org

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Synthetic Step | Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Formylation of 4-methoxyphenol | Reimer-Tiemann Reaction | Enzyme-catalyzed formylation, solid-acid catalyzed formylation | Reduced by-product formation, milder conditions |

| Benzylation of 2-hydroxy-5-methoxybenzaldehyde | Williamson ether synthesis with benzyl halide and strong base | Phase-transfer catalysis, Benzylation with benzyl alcohol, Palladium-catalyzed benzylation | Reduced waste, use of less toxic reagents, improved atom economy |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The development of novel catalytic systems is crucial for enhancing the reactivity and enabling new transformations of this compound. Research in this area is focused on C-H functionalization, which allows for the direct modification of the aromatic ring, providing efficient pathways to more complex molecules.

Palladium and ruthenium-based catalysts have shown significant promise in the ortho-C-H functionalization of benzaldehyde (B42025) derivatives. acs.orgnih.govmdpi.com These catalysts can direct the addition of various functional groups to the position adjacent to the aldehyde, a transformation that is challenging to achieve through classical methods. The application of these catalytic systems to this compound could unlock new synthetic routes to novel compounds with potentially interesting biological or material properties.

Recent advancements in catalysis that could be applied to this compound include:

Palladium-Catalyzed α-Arylation: This method allows for the formation of a carbon-carbon bond at the α-position of the aldehyde, a reaction that can be challenging due to the potential for aldol (B89426) condensation. nih.govcapes.gov.br

Ruthenium-Catalyzed C-H Alkenylation and Alkylation: These reactions provide pathways to introduce alkyl and alkenyl groups onto the aromatic ring, offering a high degree of selectivity. acs.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are emerging as a cost-effective alternative to palladium for various cross-coupling reactions, including the arylation of benzyl alcohols. dicp.ac.cn

The following table highlights some novel catalytic systems and their potential applications for modifying this compound.

| Catalyst System | Type of Reaction | Potential Application on this compound |

| Palladium(II) with transient directing groups | ortho-C-H functionalization | Introduction of aryl, chloro, or bromo groups at the C6 position. nih.gov |

| Ruthenium(II) complexes | ortho-C-H functionalization | Amidation or arylation at the C6 position. mdpi.comscispace.com |

| Palladium/dppf or Q-phos | α-Arylation | Arylation at the formyl carbon. nih.gov |

| Nickel/Photoredox dual catalysis | C-C and C-N cross-coupling | Synthesis of benzamides or N-arylformamides from the aldehyde group. acs.org |

Advanced Computational Modeling for Reaction Prediction and Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules like this compound. nih.govrsc.orgresearchgate.net These computational methods can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule, guiding experimental work and accelerating the discovery of new reactions and materials.

For this compound, computational studies can be employed to:

Predict Reaction Outcomes: By calculating the activation energies of different possible reaction pathways, computational models can predict the most likely products of a reaction, saving time and resources in the laboratory. nih.govrsc.org

Understand Substituent Effects: DFT calculations can elucidate how the benzyloxy and methoxy (B1213986) groups influence the electron distribution in the aromatic ring and the reactivity of the aldehyde group. This understanding is crucial for designing new derivatives with desired properties. researchgate.net

Design Novel Catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for reactions involving this compound. By simulating the interaction between the catalyst and the substrate, researchers can identify key features that lead to improved performance.

The table below outlines the application of computational modeling in the study of this compound.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics. | Prediction of reaction selectivity, understanding of substituent effects, and elucidation of reaction mechanisms. nih.govrsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Prediction of photophysical properties for applications in materials science. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. | Prediction of the properties of new derivatives based on existing data. |

Interdisciplinary Applications in Materials Science and Organic Electronics

The unique combination of a reactive aldehyde group, a bulky benzyloxy group, and an electron-donating methoxy group makes this compound an attractive candidate for applications in materials science and organic electronics.

Polymer Synthesis: The aldehyde functionality can be used to synthesize novel polymers through various polymerization reactions. For instance, benzaldehyde-functionalized polymers can be used to create vesicles and other nanostructures with potential applications in drug delivery and diagnostics. researchgate.netresearchgate.net Methoxy-substituted benzaldehydes have also been explored as precursors for photopolymers used in the additive manufacturing of carbon materials. nih.gov

Organic Light-Emitting Diodes (OLEDs): The aromatic core of this compound is a common feature in organic semiconductors. Compounds with similar structures, containing benzoyl and pyrazine (B50134) groups, are being investigated as luminescent materials for OLEDs. google.com The benzyloxy and methoxy groups can be used to tune the electronic properties and solid-state packing of the molecule, which are critical for device performance. rsc.orgrsc.orgresearchgate.net The development of new materials based on this scaffold could lead to more efficient and stable OLEDs for displays and lighting.

The following table summarizes potential interdisciplinary applications of this compound.

| Field of Application | Specific Use | Rationale |

| Materials Science | Synthesis of functional polymers and nanostructures. | The reactive aldehyde group allows for incorporation into polymer chains and the formation of self-assembled structures. researchgate.netresearchgate.net |

| Organic Electronics | Development of materials for Organic Light-Emitting Diodes (OLEDs). | The aromatic structure with tunable electronic properties from the benzyloxy and methoxy groups is suitable for charge transport and light emission. google.comrsc.orgrsc.org |

| Medicinal Chemistry | Synthesis of bioactive molecules. | The benzaldehyde scaffold is a common feature in many pharmacologically active compounds. sprchemical.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyloxy-5-methoxy-benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or protective group strategies. For example, substituting the alkoxy group in 2-Alkoxy-5-methoxybenzaldehydes with benzyloxy under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a common approach. Optimization involves varying catalysts (e.g., phase-transfer catalysts), temperature (80–120°C), and solvent polarity to improve yield .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography using hexane/ethyl acetate gradients.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy vs. methoxy groups). Compare chemical shifts with structurally similar compounds like 4-(benzyloxy)-5-hydroxy-2-methoxybenzaldehyde .

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O) vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (expected: 256.3 g/mol).

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources. Avoid incompatible materials like strong oxidizers .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure access to eyewash stations and emergency showers .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound under solvent-free or green chemistry conditions?

- Experimental Design :

- Microwave-Assisted Synthesis : Reduce reaction time and energy use while maintaining high yields (e.g., 85–90%) .

- Catalyst Screening : Test ionic liquids or heterogeneous catalysts (e.g., montmorillonite K10) to minimize byproducts.

- Solvent Alternatives : Use bio-based solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Data Analysis :

- COSY and NOESY NMR : Identify coupling between aromatic protons and spatial proximity of substituents.

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for regioisomers .

- X-ray Crystallography : Use SHELX or ORTEP-3 to resolve ambiguities in molecular geometry. Refinement protocols should include hydrogen atom positioning and thermal parameter adjustments .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Approach :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. How does the stability of this compound vary under extreme pH or UV exposure?

- Experimental Strategy :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS.

- Photostability Testing : Use UV chambers (λ = 254–365 nm) to identify photo-degradation products (e.g., demethylation or benzyl group cleavage) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under nitrogen/air atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.